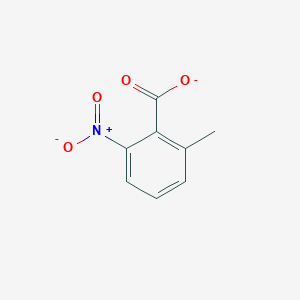
2-Methyl-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitrobenzoate is a useful research compound. Its molecular formula is C8H6NO4- and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Methyl-6-nitrobenzoate serves as a versatile intermediate in organic synthesis. Its nitro group allows for various transformations into functional groups, making it a valuable building block in the creation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Utilized as an intermediate for drug development. |
| Agrochemicals | Serves as a precursor for pesticides and herbicides. |
Biological Research
In biological research, this compound is studied for its interactions with enzymes and its potential pharmacological properties.
Case Study: Anticancer Activity
In a study evaluating the effects on HeLa and MCF-7 breast cancer cells, varying concentrations of this compound were administered:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| 1 | HeLa | 50 | 30% Growth Inhibition |
| 2 | MCF-7 | 25 | Induction of Apoptosis |
This data indicates that this compound may serve as a promising therapeutic agent in cancer treatment.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments.
Case Study: Microbial Detection
A bioreporter system using Cupriavidus sp. was developed to detect nitroaromatic compounds, including this compound. The system demonstrated high sensitivity and specificity towards this compound, making it a valuable tool for environmental monitoring.
Industrial Applications
In industry, this compound is used in the production of dyes and pigments due to its chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating colorants and other fine chemicals.
| Industry Application | Description |
|---|---|
| Dyes and Pigments | Used as a precursor in colorant production. |
| Fine Chemicals | Employed in the synthesis of specialty chemicals. |
Eigenschaften
Molekularformel |
C8H6NO4- |
|---|---|
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
2-methyl-6-nitrobenzoate |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
CCXSGQZMYLXTOI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















